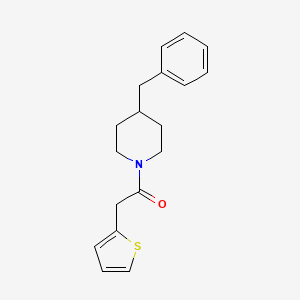![molecular formula C17H19F3N4O3 B5530181 1-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5530181.png)
1-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, typically starting with basic building blocks like chloromethylated compounds, which undergo further reactions with piperidine, pyrrolidine, or morpholine to form complex structures, including 1,2,4-oxadiazole derivatives (Rao et al., 2014). These methods showcase the versatility of nitrogen-containing heterocycles and the strategic use of substitution reactions to achieve the desired molecular architecture.
Molecular Structure Analysis
The structural characterization of similar molecules often employs techniques such as IR, NMR, elemental analyses, and X-ray diffraction. For example, Sahin et al. (2012) detailed the synthesis and characterization of a related compound, underscoring the importance of hydrogen bonding and π-π interactions in stabilizing its crystal structure (Şahin et al., 2012). Such analyses provide insights into the molecular geometry and electronic configuration, critical for understanding the chemical behavior and reactivity of these compounds.
Chemical Reactions and Properties
1,2,4-Oxadiazole derivatives, similar to the compound , participate in various chemical reactions, including condensations, substitutions, and ring transformations. These reactions are pivotal for introducing functional groups that modulate the chemical and physical properties of the molecules. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides demonstrates the adaptability of 1,2,4-oxadiazole scaffolds in creating bioactive compounds with potential enzyme inhibitory activity (Khalid et al., 2016).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are often influenced by the molecular structure. For example, the formation of one-dimensional chains and helical structures, as seen in compounds with oxadiazole rings, can significantly affect these properties by facilitating different types of molecular interactions and packing patterns in the solid state (Hou et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are closely related to the compound's functional groups and molecular framework. The presence of 1,2,4-oxadiazole rings, for instance, confers unique electronic characteristics, influencing the compound's behavior in chemical reactions and potential biological activities (Krolenko et al., 2016). These properties are crucial for designing molecules with desired functions, whether in material science or drug discovery.
properties
IUPAC Name |
1-[2-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3/c1-11-21-14(22-27-11)9-12-4-7-23(8-5-12)15(25)10-24-6-2-3-13(16(24)26)17(18,19)20/h2-3,6,12H,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEBUJYMOUJSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CC2CCN(CC2)C(=O)CN3C=CC=C(C3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5530099.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5530114.png)
![4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5530119.png)

![3-({methyl[3-(methylthio)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5530126.png)

![5-[1-(3-methylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5530139.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5530172.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5530182.png)
![4-[4-(phenoxyacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5530189.png)

![N-[rel-(3R,4S)-1-(cyclobutylmethyl)-4-isopropyl-3-pyrrolidinyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5530199.png)
![2-{1-[3-(2-ethyl-2H-tetrazol-5-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5530200.png)